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Compound of Interest

Compound Name: Ixazomib-13C2,15N

Cat. No.: B15582975

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of ixazomib, the first oral proteasome
inhibitor, with a focus on data generated from studies utilizing 14C-labeled compounds.
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is
critical in its development and safe clinical use. This document provides a comprehensive
overview of the biotransformation of ixazomib, supported by detailed experimental protocols,
guantitative data summaries, and visualizations of key pathways and workflows.

Introduction to Ixazomib Metabolism

Ixazomib is a second-generation proteasome inhibitor that has become a valuable therapeutic
option for multiple myeloma.[1] Its metabolic profile is characterized by extensive
biotransformation, with non-cytochrome P450 (CYP)-mediated pathways playing a major role in
its clearance.[2][3] Studies with 14C-labeled ixazomib have been instrumental in elucidating its
metabolic pathways, identifying its metabolites, and quantifying their excretion.[4][5]

Key Experimental Protocols

The primary data on the metabolic fate of ixazomib in humans comes from a pivotal Phase |
study that employed [14C]-ixazomib.[4][6] This study was designed to meticulously track the
drug and its metabolites through the body.

Radiolabeled Compound and Dosing Regimen
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e Labeled Compound: [14C]-ixazomib was used, with the carbon-14 label strategically placed
within the molecule to allow for the tracking of all drug-related material.[2]

e Dosing: In a key human ADME study, patients with advanced solid tumors received a single
oral solution dose of 4.1 mg of [14C]-ixazomib, which contained approximately 500 nCi of
total radioactivity.[5][6] This was followed by non-radiolabeled ixazomib capsules (4 mg) on
days 14 and 21 of a 35-day pharmacokinetic cycle.[6]

Sample Collection and Analysis

o Sample Collection: To determine the mass balance and excretion routes, blood, urine, and
fecal samples were collected from patients at various time points.[6] Continuous collection of
urine and feces occurred for the first 168 hours post-dose, with intermittent collections up to
day 35.[5]

e Analytical Methods:

o Accelerator Mass Spectrometry (AMS): Due to the low radioactive dose administered, the
highly sensitive AMS technique was employed to measure the total radioactivity in all
biological samples.[4][6]

o Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): This method was used
to identify and quantify ixazomib and its metabolites in plasma, urine, and feces.[5][7]

The following diagram illustrates the general workflow of the human ADME study for ixazomib.
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Fig. 1. Experimental workflow for the human ADME study of [14C]-Ixazomib.

Quantitative Analysis of Ixazomib's Metabolic Fate

The use of [14C]-ixazomib allowed for a detailed quantitative assessment of its absorption,
distribution, and excretion.

Mass Balance and Excretion

Following a single oral dose of [14C]-ixazomib, the majority of the radioactivity was recovered,
primarily in the urine.[4][8] This indicates that ixazomib is well-absorbed after oral
administration.[4]
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Parameter Mean Value Reference
Total Radioactivity Recovered 83.9% [41[6]
Recovery in Urine 62.1% [41[6]
Recovery in Feces 21.8% [41[6]

Unchanged Ixazomib in Urine
(up to 168h)

3.23% of administered dose [4]16]

Table 1: Mass Balance and Excretion of [14C]-Ixazomib Derived Radioactivity.

The low percentage of unchanged ixazomib excreted in the urine suggests that the drug is
extensively metabolized.[4][6]

Distribution in Blood and Plasma

After oral administration, ixazomib and its metabolites, collectively measured as total
radioactivity (TRA), were rapidly absorbed.[4] A significant finding was the preferential
distribution of drug-related material into whole blood cells.[4][8]

Parameter Value Reference

Median Tmax of Ixazomib in

0.5 hours [41[6]
Plasma
Median Tmax of TRA in

0.5 hours [8]
Plasma
Ixazomib as % of Total Drug-

. ~70% [6][°]

Related Material in Plasma
Mean Whole Blood to Plasma

10.5 [4]18]

TRA Ratio (AUC0-312)

Table 2: Pharmacokinetic Parameters of Ixazomib and Total Radioactivity (TRA) in Plasma and
Whole Blood.
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Metabolite Profile in Plasma

In human plasma, unchanged ixazomib was the most abundant circulating component.[5]
Several metabolites were also identified, with M1, M3, and M2 being the most prominent.[5]

% of Plasma TRA (AUCO0-

Component Reference
816 h)

Ixazomib (Parent Drug) 54.2% [5]

Metabolite M1 18.9% [5]

Metabolite M3 10.6% [5]

Metabolite M2 7.91% [5]

Table 3: Relative Abundance of Ixazomib and its Major Metabolites in Human Plasma.

Biotransformation Pathways of Ixazomib

The metabolism of ixazomib is complex, involving both CYP and non-CYP mediated pathways.
[9] However, at clinically relevant concentrations, non-CYP enzymes are the primary
contributors to its metabolism.[2][4]

In Vitro Metabolism

o Low Concentrations: At clinically relevant concentrations, no single CYP isozyme
predominantly contributes to ixazomib metabolism.[4][9] Non-CYP proteins are thought to be
the main drivers of its clearance.[2][10]

o High Concentrations: At supratherapeutic concentrations (e.g., 10 yM), multiple CYP
isoforms are capable of metabolizing ixazomib.[4][10]
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Estimated Relative
CYP Isoform Contribution (at high Reference
concentrations)

CYP3A4 42% [41[9]
CYP1A2 26% [4][9]
CYP2B6 16% [4][9]
CYP2C8 6% [41[9]
CYP2D6 5% [4][9]
CYP2C19 5% [41[9]
CYP2C9 <1% [41[9]

Table 4: In Vitro Contribution of CYP Isoforms to Ixazomib Metabolism at Supratherapeutic
Concentrations.

In Vivo Metabolic Pathways

The primary biotransformation pathways for ixazomib in humans have been identified as
hydrolysis, deboronation, and N-dealkylation.[2][9] A crucial finding is that all identified
metabolites are de-boronated, meaning they lack the boronic acid moiety essential for
proteasome inhibition.[2][5] Consequently, these metabolites are considered pharmacologically
inactive.[2][5]

The following diagram illustrates the proposed metabolic pathways of ixazomib.
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Fig. 2: Proposed metabolic pathways of Ixazomib in humans.

Conclusion

Studies utilizing 14C-labeled ixazomib have provided a definitive and comprehensive

understanding of its metabolic fate in humans. Key findings include:

Ixazomib is well-absorbed orally and extensively metabolized.
The primary route of excretion for drug-related material is through the urine.
The major biotransformation pathways are hydrolysis, deboronation, and N-dealkylation.

All identified metabolites are pharmacologically inactive due to the loss of the boronic acid
moiety.
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« At clinically relevant concentrations, non-CYP mediated metabolism is the predominant
clearance mechanism.

This detailed knowledge of ixazomib's ADME properties is crucial for informing dosing
recommendations, understanding potential drug-drug interactions, and ensuring its safe and
effective use in the treatment of multiple myeloma. The use of labeled compounds remains the
gold standard for elucidating the complex metabolic pathways of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Metabolic Journey of Ixazomib: A Technical Guide
Based on Labeled Compound Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15582975#understanding-the-metabolic-fate-of-
ixazomib-using-labeled-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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